2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide
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Overview
Description
2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is a complex organic compound that features a cyclohexyl group, a thiophene ring, and an indolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the indolinyl and thiophene intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The indolinyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated or nitrated indolinyl derivatives.
Scientific Research Applications
2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide: Shares the thiophene and cyclohexyl groups but has a different functional group.
Indole derivatives: Compounds like indole-3-acetic acid, which have similar indolinyl structures but different substituents.
Uniqueness
2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1211162-78-5 |
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Molecular Formula |
C21H24N2O2S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-cyclohexyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
InChI |
InChI=1S/C21H24N2O2S/c24-20(13-15-5-2-1-3-6-15)22-17-9-8-16-10-11-23(18(16)14-17)21(25)19-7-4-12-26-19/h4,7-9,12,14-15H,1-3,5-6,10-11,13H2,(H,22,24) |
InChI Key |
UVOGYKHGGCRODA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Origin of Product |
United States |
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